Aceburic acid

Catalog No.
S516894
CAS No.
26976-72-7
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aceburic acid

CAS Number

26976-72-7

Product Name

Aceburic acid

IUPAC Name

4-acetyloxybutanoic acid

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-5(7)10-4-2-3-6(8)9/h2-4H2,1H3,(H,8,9)

InChI Key

GOVNVPJYMDJYSR-UHFFFAOYSA-N

SMILES

CC(=O)OCCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Aceburic acid

Canonical SMILES

CC(=O)OCCCC(=O)O

Description

The exact mass of the compound Aceburic acid is 146.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aceburic acid, scientifically known as 4-acetoxybutanoic acid or 4-hydroxybutyric acid acetate, is a synthetic compound with the chemical formula C6_6H10_{10}O4_4. It is structurally related to gamma-hydroxybutyrate, a central nervous system depressant, and is classified as an analgesic. Despite its potential therapeutic applications, aceburic acid was never marketed for medical use due to unspecified reasons. The compound features a four-carbon chain with a carboxylic acid group at one end and an acetate group attached to the second carbon, which is crucial for its prodrug activity.

Metabolism and Biochemistry

Aceburic acid is a major ketone body produced by the liver during periods of:

  • Low food intake
  • Carbohydrate-restricted diets
  • Prolonged intense exercise
  • Untreated type 1 diabetes mellitus

Studies by Hart (1908) highlighted the importance of ketone bodies, including β-hydroxybutyric acid, in understanding disordered metabolism . This research laid the groundwork for its clinical relevance in diseases like diabetes.

  • Esterification: The formation of aceburic acid can occur via the reaction of gamma-hydroxybutyric acid with acetic anhydride or acetyl chloride, producing the ester along with water .
  • Hydrolysis: In the presence of water and an acid or base catalyst, aceburic acid can hydrolyze to yield gamma-hydroxybutyric acid and acetic acid.
  • Oxidation: Aceburic acid can be oxidized to form gamma-butyrolactone and acetic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert aceburic acid back to gamma-hydroxybutyric acid using reducing agents such as lithium aluminum hydride.

The synthesis of aceburic acid primarily involves:

  • Esterification: This is achieved by reacting gamma-hydroxybutyric acid with acetic anhydride or acetyl chloride under controlled conditions. The reaction typically requires careful temperature management to optimize yield and minimize side reactions .
  • Industrial Production: Continuous flow reactors may be utilized for large-scale production, emphasizing optimized reaction conditions to enhance efficiency and reduce costs.

Aceburic acid has been explored for its potential applications in:

  • Pain Relief: As an analgesic, it could theoretically be used in managing pain, although it has not been marketed for this purpose.
  • Research: Its structural similarity to gamma-hydroxybutyric acid makes it a subject of interest in neurological research, particularly concerning neurotransmitter modulation and metabolic pathways.

Studies on aceburic acid's interactions focus primarily on its conversion to gamma-hydroxybutyric acid. This conversion impacts various biochemical pathways and influences neurotransmission. The compound's stability under different pH levels and temperatures affects its degradation rate and biological efficacy. Further research is needed to explore its interactions with specific enzymes and receptors beyond its prodrug activity.

Aceburic acid shares structural similarities with several compounds that exhibit related biological activities:

Compound NameStructure SimilarityPrimary UseUnique Features
Gamma-Hydroxybutyric AcidDirect metaboliteAnesthetic, treatment for narcolepsyKnown for its sedative effects
1,4-ButanediolStructural precursorSolvent, industrial applicationsUsed in the synthesis of various polymers
Acetic AcidFunctional groupFood preservative, industrial useSimple carboxylic acid, widely produced
Butyric AcidShort-chain fatty acidNutritional supplementKnown for its role in gut health

Aceburic acid is unique due to its prodrug nature, which allows it to convert into a biologically active form (gamma-hydroxybutyric acid) within the body. This feature distinguishes it from other similar compounds that do not require metabolic activation for their effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

146.05790880 g/mol

Monoisotopic Mass

146.05790880 g/mol

Heavy Atom Count

10

Appearance

Liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F777XEP0LL

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

26976-72-7

Wikipedia

Aceburic acid

Dates

Modify: 2024-04-14

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